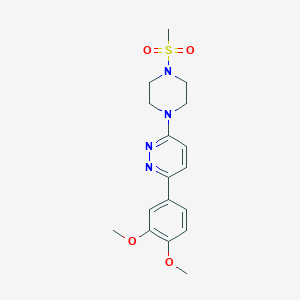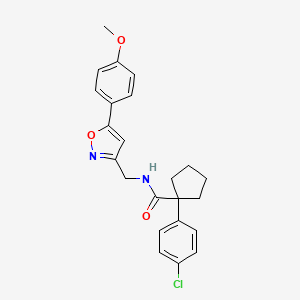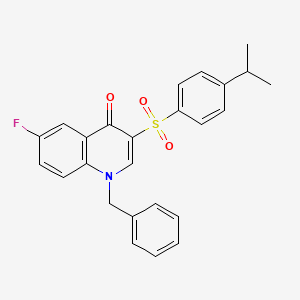
1-Benzyl-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one is a useful research compound. Its molecular formula is C25H22FNO3S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes for DTT Detection
A novel two-photon fluorescent probe based on 1,8-naphthalimide and sulfoxide has been developed for detecting DTT, showcasing potential for biological, biochemistry, and biomedicine applications due to its fast response, satisfactory selectivity, and low cytotoxicity. This probe has been successfully employed in one- and two-photon imaging of DTT in HepG2 cells (Sun et al., 2018).
Synthesis of Fluorinated Heterocycles
Research has demonstrated the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, highlighting the significant role of fluorinated compounds in pharmaceutical and agrochemical industries. This method offers a versatile route for synthesizing 4-fluoroisoquinolin-1(2H)-ones among others, illustrating the synthetic potentials of these protocols (Wu et al., 2017).
Enantiomerically Pure Quinolones
The preparation of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones using benzothiazines illustrates the biological and pharmacological significance of these compounds. This method provides a template for synthesizing a series of enantiomerically pure quinolones under mild conditions, showcasing the potential for medicinal chemistry applications (Harmata & Hong, 2007).
Caged Zn2+ Probe Synthesis
A "caged" derivative of a Zn(2+) fluorophore has been designed and synthesized, showing improvement in cell membrane permeation and potential for biological imaging applications. This compound becomes fluorescent upon complexation with Zn2+, indicating its utility in selective imaging and sensing applications (Aoki et al., 2008).
Novel Fluorophores for OLED Applications
The design and synthesis of novel red-emissive 1,8-naphthalimide derivatives demonstrate the potential of these compounds as standard-red light-emitting materials for OLED applications. This research opens new avenues for the development of efficient and color-pure OLEDs (Luo et al., 2015).
Copper-mediated Ortho C-H Sulfonylation
A method for direct ortho C-H bond sulfonylation of benzoic acid derivatives showcases the synthesis of various aryl sulfones with excellent regioselectivity, underlining the utility of this approach in the development of sulfone-based compounds for potential pharmaceutical applications (Liu et al., 2015).
Propriétés
IUPAC Name |
1-benzyl-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3S/c1-17(2)19-8-11-21(12-9-19)31(29,30)24-16-27(15-18-6-4-3-5-7-18)23-13-10-20(26)14-22(23)25(24)28/h3-14,16-17H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEBVSGTMBJWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
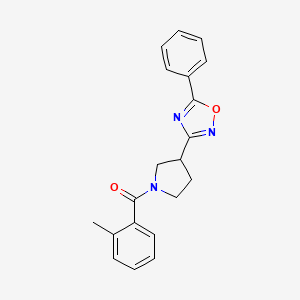
![4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile](/img/structure/B3010779.png)
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3010780.png)
![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B3010781.png)
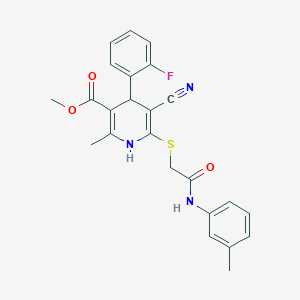


![N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3010789.png)
![ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3010792.png)
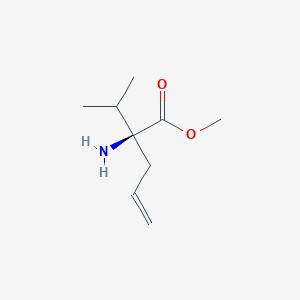
![3-(3-chlorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B3010794.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B3010796.png)
